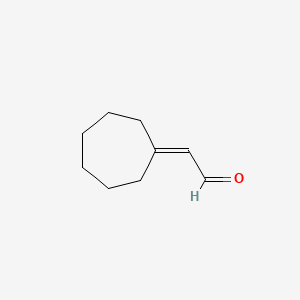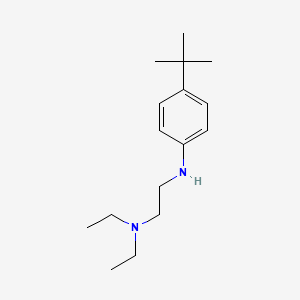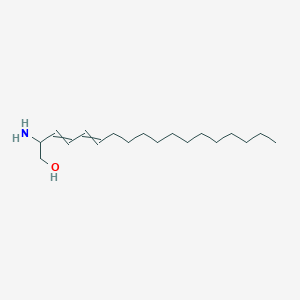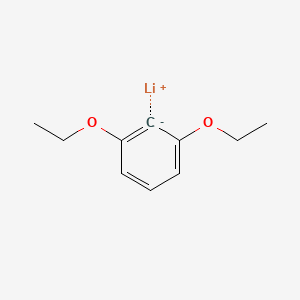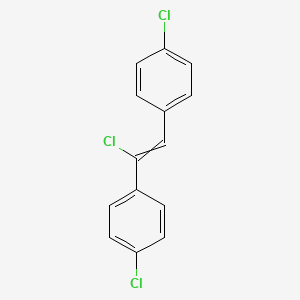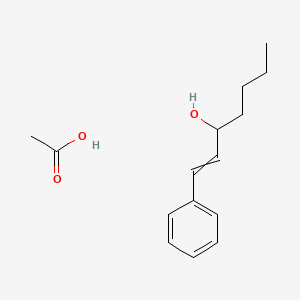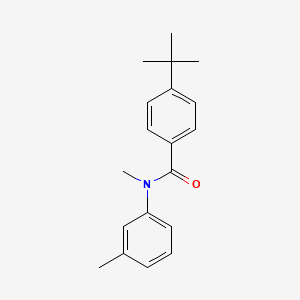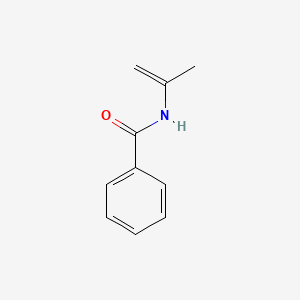
N-(Prop-1-en-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropenylbenzamide is an organic compound with the molecular formula C10H11NO It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by an isopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropenylbenzamide can be synthesized through the direct condensation of benzoic acid and isopropenylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl4), under ultrasonic irradiation. This method is considered green and efficient, providing high yields and a simple procedure .
Industrial Production Methods
In an industrial setting, the production of N-Isopropenylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-Isopropenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the isopropenyl group to a carbonyl group, forming N-isopropylbenzamide.
Reduction: The compound can be reduced to form N-isopropylbenzylamine.
Substitution: The isopropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-Isopropylbenzamide
Reduction: N-Isopropylbenzylamine
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-Isopropenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Isopropenylbenzamide involves its interaction with specific molecular targets. The isopropenyl group can undergo various chemical transformations, allowing the compound to act as a versatile intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-Isopropylbenzamide: Similar in structure but lacks the double bond in the isopropenyl group.
N-Isopropylbenzylamine: Formed by the reduction of N-Isopropenylbenzamide.
Benzamide: The parent compound without any substituents on the amide nitrogen.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
78007-50-8 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-prop-1-en-2-ylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12) |
InChI Key |
XZISHFPYGZFOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
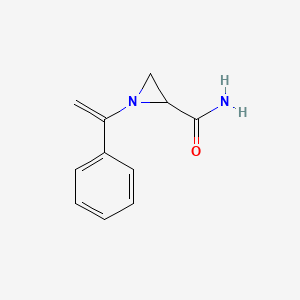
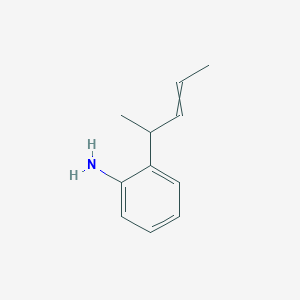
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

